molecular formula C12H18N2 B130345 1-Benzyl-4-methylpiperazine CAS No. 62226-74-8

1-Benzyl-4-methylpiperazine

Cat. No. B130345
CAS RN: 62226-74-8
M. Wt: 190.28 g/mol
InChI Key: MLJOKPBESJWYGL-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its stimulant properties and has been used in various scientific research applications .

Safety and Hazards

1-Benzyl-4-methylpiperazine should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge . Good ventilation should be ensured at the workplace .

Mechanism of Action

1-Benzyl-4-methyl-piperazine exerts its effects by interacting with serotonergic and dopaminergic receptor systems. It acts similarly to other stimulant compounds, such as MDMA, by increasing the release of serotonin and dopamine in the brain. This leads to enhanced mood, increased energy, and other stimulant effects .

Similar Compounds:

Uniqueness: 1-Benzyl-4-methyl-piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-methylpiperazine has been shown to have a mixed mechanism of action, acting on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in these neurotransmitter systems.

Cellular Effects

The effects of this compound are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea . This suggests that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . These chemicals are responsible for regulating mood, pleasure, and motivation. This indicates that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is metabolized in the liver and excreted by the kidneys . This suggests that it is involved in metabolic pathways in the liver, potentially interacting with enzymes or cofactors in these pathways. It could also have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-piperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .

Industrial Production Methods: In industrial settings, 1-Benzyl-4-methyl-piperazine is often produced through the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

1-benzyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOKPBESJWYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354100
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62226-74-8
Record name Methylbenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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